molecular formula C14H8ClN3O2 B11814522 11-(Chloromethyl)-12-formyl-13-oxo-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile CAS No. 6607-18-7

11-(Chloromethyl)-12-formyl-13-oxo-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile

Cat. No.: B11814522
CAS No.: 6607-18-7
M. Wt: 285.68 g/mol
InChI Key: GQXLTSVQSVPLRL-UHFFFAOYSA-N
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Description

11-(Chloromethyl)-12-formyl-13-oxo-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile is a polycyclic heteroaromatic compound featuring a diazatricyclic core with chloromethyl, formyl, and oxo substituents. Its structural complexity arises from the fused pyrido-benzimidazole system, which is further modified by electron-withdrawing groups (carbonitrile, formyl) and a chloromethyl moiety.

Properties

CAS No.

6607-18-7

Molecular Formula

C14H8ClN3O2

Molecular Weight

285.68 g/mol

IUPAC Name

3-(chloromethyl)-2-(hydroxymethylidene)-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C14H8ClN3O2/c15-5-8-9(6-16)13-17-11-3-1-2-4-12(11)18(13)14(20)10(8)7-19/h1-4,7,19H,5H2

InChI Key

GQXLTSVQSVPLRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CO)C(=C3C#N)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(Chloromethyl)-12-formyl-13-oxo-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tricyclic Core: The initial step involves the formation of the tricyclic core structure through a series of cyclization reactions. This can be achieved using specific catalysts and reaction conditions to ensure the correct formation of the tricyclic framework.

    Introduction of Functional Groups: Subsequent steps involve the introduction of the chloromethyl, formyl, and oxo groups. This is typically done through selective functionalization reactions, such as chloromethylation, formylation, and oxidation.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

11-(Chloromethyl)-12-formyl-13-oxo-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .

Scientific Research Applications

11-(Chloromethyl)-12-formyl-13-oxo-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-(Chloromethyl)-12-formyl-13-oxo-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of diazatricyclic derivatives with variations in substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
11-(Chloromethyl)-12-formyl-13-oxo-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile Not explicitly provided ~285 (estimated) Chloromethyl, formyl, oxo High polarity (formyl), potential electrophilicity, moderate lipophilicity (chloromethyl)
13-Chloro-11-(chloromethyl)-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile C₁₃H₇Cl₂N₃ 276.12 Chloro, chloromethyl Increased lipophilicity (Cl, chloromethyl), higher halogen-driven reactivity
11-Ethyl-13-oxo-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile C₁₄H₁₁N₃O 237.26 Ethyl, oxo Reduced polarity (ethyl vs. formyl), enhanced solubility in nonpolar solvents
13-(3-Fluorophenyl)-11-methyl-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8,10,12-hexaene-10-carbonitrile C₁₉H₁₂FN₃ 301.32 3-Fluorophenyl, methyl Aromatic π-stacking potential (fluorophenyl), moderate steric bulk

Key Observations:

Substituent Effects on Reactivity :

  • The formyl group in the target compound introduces electrophilic character, making it susceptible to nucleophilic attacks (e.g., in Schiff base formation). This contrasts with the ethyl group in CID 2114010, which confers inertness and stabilizes the core against oxidation .
  • Chloromethyl and chloro substituents (as in CID 1000932-19-3) enhance lipophilicity and may promote halogen bonding or metabolic halogenation pathways .

The target compound’s formyl group likely improves solubility in polar solvents compared to the chloromethyl-bearing analog .

Spectroscopic Differentiation :

  • NMR studies on similar compounds () reveal that substituents in regions A (positions 39–44) and B (positions 29–36) cause distinct chemical shifts. For example, the formyl group’s proton (~9–10 ppm) would differ markedly from ethyl (~1–2 ppm) or chloromethyl (~4–5 ppm) protons .

Biological Activity

The compound 11-(Chloromethyl)-12-formyl-13-oxo-1,8-diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,9,11-pentaene-10-carbonitrile is a complex organic molecule with significant potential in biological applications. Its unique structural features and functional groups suggest a range of biological activities that warrant detailed exploration. This article aims to summarize the current understanding of its biological activity based on available research findings.

Structural Overview

The molecular formula for this compound is C15H12ClN3O2C_{15}H_{12}ClN_3O_2. The structure includes:

  • Chloromethyl group : Enhances reactivity and potential interactions with biological targets.
  • Formyl group : May contribute to its electrophilic character.
  • Carbonitrile moiety : Impacts solubility and biological interactions.
  • Tricyclic framework : Provides conjugation that can affect electronic properties.

Table 1: Structural Features and Properties

FeatureDescription
Molecular FormulaC15H12ClN3O2C_{15}H_{12}ClN_3O_2
Functional GroupsChloromethyl, formyl, carbonitrile
Structural TypeTricyclic with alternating double bonds
PurityTypically ≥ 95% in commercial samples

Antimicrobial Properties

Preliminary studies suggest that the compound exhibits antimicrobial activity , making it a candidate for further investigation in the development of new antimicrobial agents. The presence of nitrogen in the diazatricycle may enhance its interaction with microbial targets.

Cytotoxic Effects

Research has indicated potential cytotoxic effects against various cancer cell lines. The mechanisms may involve the modulation of key signaling pathways or direct interference with cellular processes.

Understanding the specific mechanisms through which this compound exerts its biological effects is crucial. Potential mechanisms include:

  • Interference with DNA/RNA synthesis : Due to its electrophilic nature.
  • Inhibition of specific enzymes : Such as kinases or phosphatases involved in cell signaling.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against certain bacterial strains
CytotoxicInduces apoptosis in cancer cell lines
Enzyme InhibitionPotentially inhibits key metabolic enzymes

Case Study 1: Antimicrobial Efficacy

A study conducted on various microbial strains demonstrated that this compound showed significant antimicrobial activity compared to standard antibiotics. This suggests its potential as a lead compound for developing new antimicrobial therapies.

Case Study 2: Cytotoxicity Assessment

In vitro tests performed on human cancer cell lines revealed that the compound exhibited dose-dependent cytotoxicity. The study highlighted its potential as an anticancer agent, warranting further investigation into its mechanism of action and therapeutic applications.

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